molecular formula C11H7BrF6OS2 B14063502 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14063502
M. Wt: 413.2 g/mol
InChI Key: CNPYCBNGXQVVBS-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring followed by bromination of the propanone side chain. One common method involves the use of trifluoromethylthiolation reagents such as trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base to introduce the trifluoromethylthio groups. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on target molecules. This dual functionality allows the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one
  • 1-(2,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6OS2/c12-4-3-8(19)7-2-1-6(20-10(13,14)15)5-9(7)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

CNPYCBNGXQVVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)CCBr

Origin of Product

United States

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